2-Chloro-5-methoxymethylphenylboronic acid pinacol ester
Overview
Description
2-Chloro-5-methoxymethylphenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C14H20BClO3. It is a versatile compound used in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 2-chloro-5-methoxymethylphenylboronic acid with pinacol in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of specific solvents and reagents.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Palladium Catalysts: Often used in cross-coupling reactions.
Solvents: Common solvents include toluene, tetrahydrofuran (THF), and water.
Temperature: Reactions are typically conducted at temperatures ranging from room temperature to 100°C.
Major Products Formed:
Biaryls: In Suzuki-Miyaura cross-coupling, biaryls are commonly formed.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be produced.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: It is used in the chemical industry for the production of various organic compounds.
Mechanism of Action
The compound exerts its effects through its role as a boronic ester, which can act as a protecting group or a reagent in cross-coupling reactions. The mechanism involves the formation of a boronic acid intermediate, which then undergoes further reactions to form the desired products.
Molecular Targets and Pathways Involved:
Boronic Acid Intermediates: These intermediates are key in the cross-coupling reactions.
Catalytic Pathways: The use of palladium or nickel catalysts is crucial in facilitating the reactions.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the methoxymethyl group.
Pinacol Boronic Ester: Similar ester but with different substituents on the phenyl ring.
Uniqueness: 2-Chloro-5-methoxymethylphenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2-[2-chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-17-5)6-7-12(11)16/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPCGDBVABBJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140812 | |
Record name | 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079402-22-4 | |
Record name | 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079402-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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